![molecular formula C22H15N3O B2669291 4-[(4-Benzyl-1-phthalazinyl)oxy]benzenecarbonitrile CAS No. 338404-36-7](/img/structure/B2669291.png)

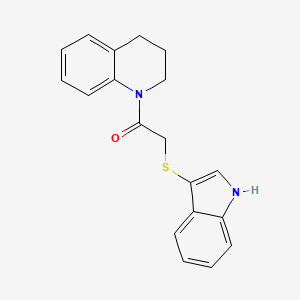

4-[(4-Benzyl-1-phthalazinyl)oxy]benzenecarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Antimicrobial Activity

Phthalazine derivatives, including 4-[(4-Benzyl-1-phthalazinyl)oxy]benzenecarbonitrile, have been found to exhibit promising effects against Gram-positive and Gram-negative bacteria and fungi . This makes them potential candidates for the development of new antimicrobial agents.

Antihistamine Properties

The phthalazine derivative azelastine, which shares a similar structure with 4-[(4-Benzyl-1-phthalazinyl)oxy]benzenecarbonitrile, is an antihistamine used in the treatment of allergic rhinitis . This suggests that 4-[(4-Benzyl-1-phthalazinyl)oxy]benzenecarbonitrile could potentially have similar antihistamine properties.

Inhibition of Phosphodiesterase

Phthalazine derivatives like MY5445 are more selective inhibitors of the cGMP-inhibited phosphodiesterase (PDE) . Given the structural similarity, 4-[(4-Benzyl-1-phthalazinyl)oxy]benzenecarbonitrile could potentially serve as a PDE inhibitor.

Prevention of Diabetic Complications

Zopolrestat, a phthalazinone derivative, inhibits aldose reductase and has potential use in the prevention of retinopathy, neuropathy, and cataract formation in diabetes . This suggests that 4-[(4-Benzyl-1-phthalazinyl)oxy]benzenecarbonitrile could potentially have similar applications in the prevention of diabetic complications.

Analytical Applications in Biological Systems

The chemiluminescence reactions of luminol and related phthalazines have found analytical applications, particularly in biological systems where the inherent signal strength and low signal noise ratio contribute to sensitivity . 4-[(4-Benzyl-1-phthalazinyl)oxy]benzenecarbonitrile, being a phthalazine derivative, could potentially have similar applications.

Anticancer Properties

Phthalazines are known to have antitumor and antiproliferative activities . Therefore, 4-[(4-Benzyl-1-phthalazinyl)oxy]benzenecarbonitrile could potentially be used in cancer research and treatment.

properties

IUPAC Name |

4-(4-benzylphthalazin-1-yl)oxybenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N3O/c23-15-17-10-12-18(13-11-17)26-22-20-9-5-4-8-19(20)21(24-25-22)14-16-6-2-1-3-7-16/h1-13H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVJBISCDKUDSHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)OC4=CC=C(C=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Benzyl-1-phthalazinyl)oxy]benzenecarbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-Dimethoxybenzoyl)-3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2669211.png)

![2-(1H-pyrazol-3-yl)-1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole](/img/structure/B2669218.png)

![3-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2669220.png)

![1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(2-methoxyethyl)urea](/img/structure/B2669223.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2669227.png)

![2-Methylsulfanyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)benzamide](/img/structure/B2669229.png)